molecular formula C₄H₈O₂S B1663858 3-(Methylthio)propionic acid CAS No. 646-01-5

3-(Methylthio)propionic acid

Cat. No. B1663858
CAS RN: 646-01-5
M. Wt: 120.17 g/mol
InChI Key: CAOMCZAIALVUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylthio)propionic acid, also known as 3-methylthiopropionate, 4-Thiapentanoic acid, or 3-Methylsulfanylpropionic acid, is a thia fatty acid consisting of propionic acid with a methylthio substituent at the 3-position . It is an intermediate in mammalian methionine metabolism .


Synthesis Analysis

While specific synthesis methods for 3-(Methylthio)propionic acid were not found in the search results, it is known that this compound is an intermediate in the methionine metabolism . Methyl 3-(methylthio)propionate was used to prepare 3-(Methylthio)propionic acid to examine the methionine catabolism by Lactococci .


Molecular Structure Analysis

The molecular formula of 3-(Methylthio)propionic acid is C4H8O2S, and its molecular weight is 120.17 . The IUPAC Standard InChI is InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) .


Physical And Chemical Properties Analysis

3-(Methylthio)propionic acid is a liquid at 20 degrees Celsius . .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Agricultural Sciences , specifically in the area of biocontrol strategies .

Summary of the Application

3-(Methylthio)propionic acid has been found to exhibit high nematicidal activity against the Root Knot Nematode Meloidogyne incognita . This is significant as these nematodes cause serious damage to global agricultural production annually .

Methods of Application or Experimental Procedures

The Bacillus thuringiensis Berliner strain NBIN-863 was found to produce 3-(Methylthio)propionic acid among other volatile organic compounds (VOCs). The nematicidal activity of these VOCs was identified using solid-phase microextraction and gas chromatography–mass spectrometry .

Results or Outcomes

3-(Methylthio)propionic acid exhibited the highest direct contact nematicidal activity against M. incognita, with an LC50 value of 6.27 μg/mL at 24 h. In the fumigant bioassay, the mortality rate of M. incognita treated with 1 mg/mL of 3-(Methylthio)propionic acid for 24 h increased to 69.93% . Furthermore, it also exhibited an inhibitory effect on the egg-hatching of M. incognita .

Flavor Profile in Pineapple Juices

Specific Scientific Field

This application falls under the field of Food Science .

Summary of the Application

3-(Methylthio)propionic acid is the major ester present in the flavor profile of juices made from fresh-cut pineapple fruits .

Methods of Application or Experimental Procedures

The details of the methods of application or experimental procedures were not provided in the source .

Results or Outcomes

The results or outcomes were not provided in the source .

Chemotaxis Assays

Specific Scientific Field

This application falls under the field of Biological Sciences , specifically in the area of Nematology .

Summary of the Application

3-(Methylthio)propionic acid has been found to be highly attractive to the Root Knot Nematode Meloidogyne incognita .

Methods of Application or Experimental Procedures

Chemotaxis assays were used to determine the attractiveness of 3-(Methylthio)propionic acid to M. incognita .

Results or Outcomes

In pot experiments, the application of 3-(Methylthio)propionic acid resulted in a reduction in gall numbers, decreasing the number of galls per gram of tomato root from 97.58 to 6.97 .

Intermediate in Methionine Metabolism

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

3-(Methylthio)propionic acid is an intermediate in the metabolism of the essential amino acid methionine .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not provided in the source .

Results or Outcomes

The specific results or outcomes were not provided in the source .

Safety And Hazards

3-(Methylthio)propionic acid is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also toxic and contains a pharmaceutically active ingredient .

properties

IUPAC Name

3-methylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOMCZAIALVUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862354
Record name 3-Methylthiopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylthiopropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001527
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

244.00 to 247.00 °C. @ 760.00 mm Hg
Record name 3-Methylthiopropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001527
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-(Methylthio)propionic acid

CAS RN

646-01-5
Record name 3-(Methylthio)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylthiopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylthiopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylthio)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(METHYLTHIO)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F523ALI47D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylthiopropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001527
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylthio)propionic acid
Reactant of Route 2
3-(Methylthio)propionic acid
Reactant of Route 3
Reactant of Route 3
3-(Methylthio)propionic acid
Reactant of Route 4
Reactant of Route 4
3-(Methylthio)propionic acid
Reactant of Route 5
Reactant of Route 5
3-(Methylthio)propionic acid
Reactant of Route 6
Reactant of Route 6
3-(Methylthio)propionic acid

Citations

For This Compound
188
Citations
D Perreaux, H Maraite, JA Meyer - Physiological Plant Pathology, 1982 - Elsevier
A toxic substance was extracted by ethyl acetate from a broth culture of Xanthomonas campestris pv. manihotis acidified at pH 4 with 1 n HCl. When infiltrated into cassava leaves the …
Number of citations: 34 www.sciencedirect.com
D Perreaux, H Maraite, JA Meyer - Physiological and molecular plant …, 1986 - Elsevier
The blight inducing toxin 3(methylthio)propionic acid (MTP acid) was detected by gas liquid chromatography in extracts of cassava leaves, naturally or artificially infected by …
Number of citations: 29 www.sciencedirect.com
MMW Etschmann, P Kötter, J Hauf, W Bluemke… - Applied microbiology …, 2008 - Springer
Yeasts can convert amino acids to flavor alcohols following the Ehrlich pathway, a reaction sequence comprising transamination, decarboxylation, and reduction. The alcohols can be …
Number of citations: 58 link.springer.com
T Ichikawa, H Owatari, T Kato - The Journal of Organic Chemistry, 1970 - ACS Publications
Chloromethyl methyl sulfide (10) has been found to add to vinyl chloride in sulfuric acid to give 3-(methylthio)-propionaldehyde. The addition reaction of 10 with other olefins was …
Number of citations: 3 pubs.acs.org
N Moreira, F Mendes, O Pereira, PG De Pinho… - Analytica Chimica …, 2002 - Elsevier
The influence of nitrogen compounds in grape musts on the content of sulphur compounds of wines was studied. Different vinifications were performed with the addition of methionine (…
Number of citations: 129 www.sciencedirect.com
K Bobrowski, D Pogocki… - The Journal of Physical …, 1998 - ACS Publications
The substituent effects on kinetics and yields of specific intermediates and products for the one-electron oxidation by hydroxyl radicals of various (carboxylalkyl)thiopropionic acid …
Number of citations: 42 pubs.acs.org
A Vallet, P Lucas, A Lonvaud‐Funel… - Journal of Applied …, 2008 - academic.oup.com
Aims: Determination of pathways involved in synthesis of volatile sulphur compounds (VSC) from methionine by Oenococcus oeni isolated from wine. Methods and Results: Production …
Number of citations: 41 academic.oup.com
L Gijs, F Chevance, V Jerkovic… - Journal of Agricultural and …, 2002 - ACS Publications
Flavor quality is of major importance to the consumer, but the flavor characteristics of beer appear to deteriorate greatly with time, at a rate depending on the composition of the beer and …
Number of citations: 122 pubs.acs.org
N Moreira, C Pina, F Mendes, JA Couto, T Hogg… - Food Control, 2011 - Elsevier
This work aims to investigate the contribution of a selected non-Saccharomyces yeast species, Hanseniaspora guilliermondii, to higher alcohols, esters, fatty acids and heavy sulphur …
Number of citations: 117 www.sciencedirect.com
DJ Robeson, DR Cook - Physiological plant pathology, 1985 - Elsevier
… 3-Methylthiopropionic acid and MTAA have been reported as products of X. campestris pv. ovzae grown in a complex medium [ll] and MTPA has been described as a product of X. …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.